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molecular formula C13H23N3O3 B8609217 tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate

tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate

Cat. No. B8609217
M. Wt: 269.34 g/mol
InChI Key: RCWCADXFSKPOCV-UHFFFAOYSA-N
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Patent
US07799814B2

Procedure details

To a stirred suspension of tert-butyl ((3Z)-3-amino-3-{[(2,2-dimethylpropanoyl)oxy]imino}propyl)carbamate, obtained in step II as describe above (51 g; 177 mmol; 1 eq.), in dry THF (1000 ml) under N2, is added dropwise at RT a solution of tetrabutylammonium fluoride solution (177.5 ml; 1 M; 177.5 mmol; 1 eq.) in dry THF (400 ml). At the end of addition, the initial white suspension becomes a yellow solution. The reaction is followed by NMR. After 2 h the reaction is complete. The reaction mixture is poured into EtOAc (1 l) and is washed with water (3×700 ml) and brine (3×700 ml). The organic layer is dried over MgSO4, filtered off and evaporated, affording the title compound as a beige solid (46.6 g, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
177.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](=[N:13]\[O:14][C:15](=O)[C:16]([CH3:19])([CH3:18])[CH3:17])/[CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>C1COCC1>[C:16]([C:15]1[O:14][N:13]=[C:2]([CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[N:1]=1)([CH3:19])([CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(\CCNC(OC(C)(C)C)=O)=N/OC(C(C)(C)C)=O
Step Two
Name
Quantity
177.5 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step II
ADDITION
Type
ADDITION
Details
At the end of addition
WASH
Type
WASH
Details
is washed with water (3×700 ml) and brine (3×700 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=NO1)CCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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